molecular formula C14H13N3O5S B13843400 2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid

2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid

Cat. No.: B13843400
M. Wt: 335.34 g/mol
InChI Key: JNAMWZQUJCLHLA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid is a complex organic compound with the molecular formula C₁₄H₁₃N₃O₅S and a molecular weight of 335.34 g/mol . This compound is known for its unique structure, which includes a benzoic acid core substituted with hydroxy, diazenyl, and sulfonyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid typically involves multiple steps, starting with the preparation of the diazonium salt from the corresponding aniline derivative. This is followed by a coupling reaction with a hydroxybenzoic acid derivative under controlled conditions. The reaction conditions often include acidic or basic environments, specific temperatures, and the use of catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and yield.

Chemical Reactions Analysis

2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and applications not found in its analogs.

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

2-hydroxy-5-[[4-(methylsulfamoyl)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C14H13N3O5S/c1-15-23(21,22)11-5-2-9(3-6-11)16-17-10-4-7-13(18)12(8-10)14(19)20/h2-8,15,18H,1H3,(H,19,20)

InChI Key

JNAMWZQUJCLHLA-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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